Halosafen

Description

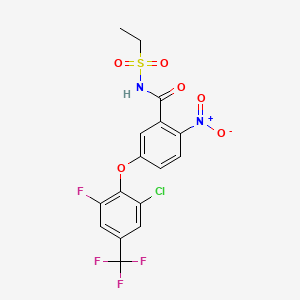

Structure

3D Structure

Properties

CAS No. |

77227-69-1 |

|---|---|

Molecular Formula |

C16H11ClF4N2O6S |

Molecular Weight |

470.8 g/mol |

IUPAC Name |

5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-N-ethylsulfonyl-2-nitrobenzamide |

InChI |

InChI=1S/C16H11ClF4N2O6S/c1-2-30(27,28)22-15(24)10-7-9(3-4-13(10)23(25)26)29-14-11(17)5-8(6-12(14)18)16(19,20)21/h3-7H,2H2,1H3,(H,22,24) |

InChI Key |

QQOGZMUZAZWLJH-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)[N+](=O)[O-] |

Canonical SMILES |

CCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)[N+](=O)[O-] |

Other CAS No. |

77227-69-1 |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for Halosafen Analogues

Advanced Methodologies for Sulfonamide Moiety Construction

The sulfonamide functional group (RSO₂NR’R’’) is a key structural element in many agrochemicals, including Halosafen acs.orgresearchgate.netnih.govjsynthchem.com. Traditional methods for sulfonamide synthesis, such as the oxidation of sulfides or nucleophilic addition to sulfonyl chlorides, often present limitations due to the use of strong oxidants or issues with selectivity and stability acs.orgresearchgate.netnih.gov. Consequently, advanced methodologies focusing on more stable reactants like sulfonyl fluorides have gained prominence.

The construction of sulfonamide moieties can be achieved through both metal-catalyzed and transition-metal-free approaches, offering versatility in synthetic design.

Metal-Catalyzed Synthesis: Transition metal catalysis, particularly involving palladium (Pd) complexes, has emerged as a powerful tool for sulfonamide synthesis. These methods often leverage C-H activation and functionalization, enabling the assembly of complex biaryl sulfonamides nih.govsci-hub.seresearchgate.net. For instance, Pd(II)-catalyzed C–H arylation of benzamides with iodobenzenesulfonamides has been reported for constructing biaryl sulfonamides nih.gov. Copper-catalyzed methods also offer routes to sulfonamides, including oxidative coupling reactions of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) with hydrazine (B178648) and amines thieme-connect.com.

Transition-Metal-Free Synthesis: Significant advancements have been made in developing metal-free pathways for sulfonamide construction, often favoring greener and more cost-effective processes. Classical approaches involve the nucleophilic reaction between amino compounds and sulfonyl chlorides in the presence of a base sci-hub.se. More recent innovations include multicomponent sulfonamidation reactions, such as the direct sulfonamidation of nitroarenes with sodium metabisulfite (B1197395) and boronic acids researchgate.net. Another notable metal-free method involves the construction of primary sulfonamides through a direct three-component reaction utilizing sodium metabisulfite, sodium azide, and aryldiazonium salts rsc.org. Oxidative S-N coupling between aryl thiols and amines under mild, metal-free conditions, mediated by reagents like I₂O₅, has also been reported thieme-connect.com.

Sulfonyl fluorides (RSO₂F) are increasingly recognized as valuable and stable precursors for sulfonamide synthesis, despite their comparatively lower reactivity than sulfonyl chlorides acs.orgresearchgate.netnih.govresearchgate.net. Overcoming this reduced reactivity is crucial for efficient synthesis.

A significant advancement in this area involves the activation of sulfonyl fluorides towards nucleophilic addition with amines using Lewis acids. For example, a mild method employing calcium triflimide [Ca(NTf₂)₂] as a Lewis acid has been described acs.orgresearchgate.netnih.govresearchgate.net. This approach effectively activates sulfonyl fluorides, facilitating their reaction with a wide array of sterically and electronically diverse amines to yield corresponding sulfonamides in good yields acs.orgresearchgate.netnih.gov. This method addresses the limitations of existing approaches, which often require strong bases/nucleophiles, a large excess of the amine component, or prolonged heating acs.orgresearchgate.net.

Table 1: Representative Yields for Sulfonamide Synthesis via Ca(NTf₂)₂ Activation

| Sulfonyl Fluoride (B91410) Substrate Type | Amine Type | Ca(NTf₂)₂ Activation | Yield (%) | Source |

| Electron-deficient phenylsulfonyl fluoride | Highly nucleophilic amine | Not always required | ~85 (for compound 26) | acs.org |

| Glibencamide precursor | Amine | Essential | 80 | d-nb.info |

| (±)-Sulpiride precursor | Amine | Essential | 69 | d-nb.info |

| Celecoxib precursor | Amine | Essential | 90 | d-nb.info |

Note: Data extracted from studies on sulfonamide synthesis, applicable to Halosafen analogues containing similar moieties.

Halogenation and Fluorination Techniques in Agrochemical Design

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone in the design and optimization of agrochemicals like Halosafen ontosight.aibeilstein-journals.orgresearchgate.netshootsbysyngenta.comacs.orgallen.in. Halogenation reactions are fundamental to organic synthesis and find widespread application in the production of various industrial compounds, including agrochemicals acs.orgallen.ingeeksforgeeks.org.

Key techniques employed in halogenation and fluorination include:

Electrophilic Halogenation/Fluorination: This involves the replacement of a hydrogen atom, often on an aromatic ring, with a halogen atom via an electrophilic attack acs.orggeeksforgeeks.org. Electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of alkenes, alkynes, and aromatic compounds numberanalytics.com.

Nucleophilic Halogenation/Fluorination: This typically involves the use of nucleophilic halogenating agents like tetrabutylammonium (B224687) fluoride (TBAF) and cesium fluoride (CsF) for the fluorination of alkyl halides and sulfonates numberanalytics.com.

Radical Halogenation/Fluorination: Radical fluorinating agents, often generated from fluorinated precursors, are employed for the fluorination of unactivated C-H bonds numberanalytics.com.

Decarboxylative Halogenation: Also known as halodecarboxylation, this method allows for the conversion of carboxylic acids into corresponding organic halides through the selective cleavage of a carbon-carbon bond and the liberation of carbon dioxide acs.org.

Recent innovations are also focusing on more sustainable fluorination methods, including the development of PFAS-free (per- and polyfluoroalkyl substances) techniques for synthesizing fluorinated agrochemicals, which aim to reduce environmental impact amsterdamsciencepark.nl.

Stereochemical Considerations in Halosafen Analogue Synthesis

While Halosafen itself is reported as an achiral compound with no defined stereocenters herts.ac.uknih.govncats.io, stereochemical considerations are paramount in the broader context of agrochemical design and the synthesis of its potential analogues. The biological activity of many chiral agrochemicals often resides predominantly in one enantiomer acs.orgresearchgate.netchiralpedia.commdpi.com.

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are indispensable in agrochemical discovery, serving as a powerful tool to predict the biological activity of novel compounds based on their molecular structure collaborativedrug.commdpi.com. These studies are fundamental in guiding the design, acquisition, and synthesis of new analogues with desirable properties and in further characterizing existing molecules collaborativedrug.com.

The core principle of SAR lies in identifying correlations between specific structural characteristics of a molecule and its chemical or biological reactivity collaborativedrug.com. In the context of computer-aided molecular design for pesticides, SAR and Quantitative Structure-Activity Relationship (QSAR) approaches are widely employed acs.orgmdpi.comepa.gov. These methodologies involve the numeralization of structural factors and the use of physicochemical parameters to build predictive models collaborativedrug.comacs.org.

For Halosafen, SAR studies would systematically investigate how modifications to its key functional groups—such as the nitro group, trifluoromethyl group, phenoxy moiety, or the sulfonamide linkage—impact its herbicidal activity ontosight.ai. By analyzing these structural changes against observed biological effects, researchers can:

Identify key pharmacophores: Determine which parts of the molecule are essential for activity.

Optimize substituents: Guide the selection of new substituents to enhance efficacy, selectivity, or improve physicochemical properties like lipophilicity beilstein-journals.org.

Predict activity of untested compounds: Leverage established relationships to estimate the biological activity of novel chemical structures before their synthesis collaborativedrug.com.

This iterative process of design, synthesis, and SAR analysis is crucial for developing new Halosafen analogues with improved performance characteristics.

Molecular and Cellular Mechanisms of Action Research

Investigation of Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition

Halosafen belongs to a class of herbicides known as PPO inhibitors, which target a crucial enzyme in the porphyrin biosynthetic pathway. alfa-chemistry.comuni.luwikipedia.orgwikipedia.orgfishersci.bemetabolomicsworkbench.orgciteab.commpg.deamericanelements.comnih.gov

Protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4), also referred to as Protox, is a membrane-associated enzyme that catalyzes the six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll (B73375). wikipedia.orgmpg.deamericanelements.comwikipedia.org In plants, two isoforms of PPO exist: plastidic PPO1, located in the thylakoid and envelope membranes of chloroplasts, and mitochondrial PPO2, situated on the outer surface of the inner mitochondrial membrane. wikipedia.org The active site of PPO is characterized as a hydrophobic cavity containing well-conserved, functional amino acid residues. wikipedia.org

Halosafen exerts its herbicidal effect by inhibiting the activity of this enzyme. alfa-chemistry.comuni.luwikipedia.orgwikipedia.orgfishersci.bemetabolomicsworkbench.orgciteab.commpg.deamericanelements.comnih.gov The enzymatic activity of PPO can be quantified using various methods, including fluorescence, high-performance liquid chromatography (HPLC), or mass spectrometry (MS), to measure the production of protoporphyrin IX or the consumption of protoporphyrinogen IX in the presence of the inhibitor. wikipedia.org While specific quantitative data such as IC50 values for Halosafen's direct interaction with PPO were not detailed in the provided literature, PPO inhibitors generally lead to a measurable reduction in enzyme activity.

The inhibition of PPO by Halosafen leads to a significant accumulation of its substrate, protoporphyrinogen IX, within plant cells. uni.luwikipedia.orgmpg.deamericanelements.comnih.govwikipedia.org This accumulated protoporphyrinogen IX is then non-enzymatically oxidized to protoporphyrin IX (Proto) in the cytoplasm, outside the protective environment of the chloroplast. mpg.dewikipedia.org Protoporphyrin IX is a potent photosensitizer. uni.luwikipedia.orgmpg.dewikipedia.org In the presence of light and molecular oxygen, this accumulated protoporphyrin IX generates highly reactive singlet oxygen molecules (¹O₂). uni.luwikipedia.orgmpg.dewikipedia.org

The generation of singlet oxygen initiates a cascade of destructive reactions, primarily leading to lipid peroxidation. uni.luwikipedia.orgfishersci.bempg.denih.govwikipedia.org This process results in the rapid breakdown and destruction of cellular membranes, including the plasma membrane and organelle membranes, causing cell leakage and ultimately cell death. wikipedia.orgmpg.dewikipedia.org Visible symptoms in affected plants typically include chlorosis (yellowing), followed by desiccation and necrosis (browning) of leaves, often within 1 to 3 days of exposure. wikipedia.org This rapid, light-dependent activity is a hallmark of PPO-inhibiting herbicides. americanelements.com

Exploration of Biochemical Pathway Modulation

Halosafen's primary mode of action significantly impacts the porphyrin biosynthesis pathway, with downstream consequences for cellular integrity.

PPO is positioned at a critical juncture as the last common enzyme in the bifurcated biosynthetic pathway that leads to the formation of both heme and chlorophyll. mpg.deamericanelements.comwikipedia.org By inhibiting PPO, Halosafen disrupts this pathway, preventing the normal conversion of protoporphyrinogen IX to protoporphyrin IX. mpg.deamericanelements.comwikipedia.org The subsequent accumulation of protoporphyrin IX, which is toxic at elevated concentrations, is central to the herbicidal effect. mpg.de While porphyrins are essential biological compounds involved in energy transfer due to their tetrapyrrole rings, their uncontrolled accumulation outside their normal metabolic compartments leads to detrimental photodynamic reactions. mpg.de

It is important to note that Halosafen's established mechanism of action is the inhibition of protoporphyrinogen IX oxidase (PPO). Its primary and documented impact on plant physiology is through the disruption of the porphyrin biosynthesis pathway, leading to oxidative stress and cell membrane damage. Unlike other herbicide classes, such as sulfonylureas or imidazolinones, which specifically target acetolactate synthase (ALS) and thereby inhibit the biosynthesis of branched-chain amino acids (isoleucine, leucine, and valine), Halosafen is not primarily known to directly modulate branched-chain amino acid biosynthesis. uni.lumetabolomicsworkbench.orgnih.gov

Lipid peroxidation is a crucial downstream event directly resulting from Halosafen's PPO inhibition. The excessive generation of singlet oxygen, catalyzed by the accumulated protoporphyrin IX in the presence of light, attacks and degrades the polyunsaturated fatty acids within cellular membranes. uni.luwikipedia.orgmpg.denih.govwikipedia.org This oxidative damage to lipids compromises the structural integrity and functionality of cell membranes, leading to their rapid destruction. wikipedia.orgmpg.dewikipedia.org The resulting leakage of cellular contents and disruption of metabolic processes are fundamental to the herbicidal action of Halosafen, ultimately causing plant death. wikipedia.org

Key Research Findings on Halosafen's Mechanism of Action

| Mechanism of Action | Key Findings | Downstream Effects |

| PPO Inhibition | Halosafen inhibits protoporphyrinogen IX oxidase (PPO). alfa-chemistry.comuni.luwikipedia.orgwikipedia.orgfishersci.bemetabolomicsworkbench.orgciteab.commpg.deamericanelements.comnih.gov | Accumulation of protoporphyrinogen IX. uni.luwikipedia.orgmpg.deamericanelements.comnih.govwikipedia.org |

| Porphyrin Pathway Disruption | Leads to non-enzymatic oxidation of protoporphyrinogen IX to protoporphyrin IX. mpg.deamericanelements.comwikipedia.org | Protoporphyrin IX acts as a photosensitizer. uni.luwikipedia.orgmpg.dewikipedia.org |

| Reactive Oxygen Species Generation | Photosensitization by protoporphyrin IX generates singlet oxygen (¹O₂). uni.luwikipedia.orgmpg.dewikipedia.org | Oxidative stress and damage. uni.luwikipedia.orgmpg.dewikipedia.org |

| Cellular Membrane Damage | Singlet oxygen induces lipid peroxidation. uni.luwikipedia.orgfishersci.bempg.denih.govwikipedia.org | Destruction of cell membranes, cell leakage, inhibited photosynthesis, chlorosis, desiccation, necrosis, and plant death. wikipedia.orgmpg.dewikipedia.org |

Identification of Other Potential Molecular Targets

Halosafen's primary molecular target has been identified as protoporphyrinogen oxidase (PPO), an enzyme crucial in chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of phytotoxic intermediates, resulting in oxidative damage and cell death in susceptible plants. nih.gov Beyond this well-documented mechanism, specific detailed research findings identifying other distinct molecular targets for Halosafen are not extensively reported in the available scientific literature.

In Silico Approaches for Target Prediction

In silico approaches, leveraging computational analytical and predictive power, are widely employed in drug discovery and chemical biology to hypothesize potential macromolecular targets for small molecules. nih.govnih.gov These methodologies often involve chemical similarity searching, data mining, machine learning, and molecular docking against vast protein databases. nih.govcreative-biolabs.com The aim is to predict interactions between a compound and various proteins, thereby suggesting potential targets or off-targets. creative-biolabs.com While such computational tools are valuable for identifying polypharmacological profiles and exploring new therapeutic avenues, specific in silico predictions detailing other molecular targets for Halosafen beyond its known PPO inhibition were not identified in the conducted research. actamedica.orgactamedica.org

Cell-Free and Recombinant Protein Studies

Cell-free protein synthesis (CFPS) and recombinant protein studies offer powerful platforms for expressing and studying proteins in vitro, outside the complex environment of living cells. neb.comnih.govbeilstein-journals.org These systems allow for direct manipulation of the reaction environment, facilitating studies on protein-protein, protein-DNA, protein-RNA, and protein-ligand interactions. openaccessjournals.com Recombinant proteins, meticulously engineered through genetic manipulation, are widely used in various sectors, including the production of enzymes for research and industrial applications. futurefields.io While these methodologies are broadly applicable for investigating protein function and interactions, specific research findings utilizing cell-free or recombinant protein studies to identify additional molecular targets or elucidate novel mechanisms of action for Halosafen were not found in the available information. nih.govgoogleapis.comnih.govmdpi.comgoogleapis.com

Signal Transduction Pathway Interference

Signal transduction pathways represent intricate molecular networks within cells that transmit chemical or physical signals from the extracellular environment to trigger specific intracellular responses. wikipedia.org These pathways involve a series of molecular events, often including receptor activation, biochemical cascades, and the involvement of secondary messengers, ultimately leading to changes in cellular processes such as growth, proliferation, metabolism, and gene expression. wikipedia.orgsinobiological.comkhanacademy.orgyoutube.com Interference with signal transduction pathways can significantly alter cellular responses and is a key area of study in understanding the biological impact of chemical compounds. nih.gov While the inhibition of protoporphyrinogen oxidase by Halosafen undoubtedly leads to downstream cellular effects that could be considered part of a disrupted signal transduction, specific research findings detailing Halosafen's direct interference with other distinct signal transduction pathways or its precise molecular interactions within such cascades were not identified in the comprehensive literature review.

Pre Clinical Investigative Studies in Biological Systems

In Vitro Biological Activity Assessments

In vitro studies are crucial for understanding the fundamental biological interactions of agrochemicals like Halosafen, providing insights into their mechanisms of action at a molecular and cellular level. These assessments typically involve enzyme inhibition assays and cell culture model systems to evaluate efficacy.

Enzyme Inhibition Assays

Enzyme inhibition assays are laboratory methods designed to measure the activity of enzymes and how this activity is affected by potential inhibitors. These assays are vital for studying enzyme kinetics and identifying the specific targets of chemical compounds. The activity can be monitored by measuring changes in the concentration of substrates or products during a reaction. cellmolbiol.orgnih.govmdpi.comresearchgate.net

Halosafen's primary mode of action as a herbicide is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). ontosight.aiherts.ac.uknufarm.comhracglobal.comwordpress.com PPO (EC 1.3.3.4) is a critical enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxygen-dependent oxidation of non-fluorescent protoporphyrinogen IX to fluorescent protoporphyrin IX. This enzyme is essential for both chlorophyll (B73375) and heme synthesis in plants. wordpress.comgoogleapis.com Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which can then be non-enzymatically oxidized to protoporphyrin IX. This accumulated protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (singlet oxygen) upon exposure to light. This process results in lipid peroxidation and rapid cellular damage, ultimately leading to the observed bleaching and death of susceptible plants. wordpress.comgoogleapis.commsdvetmanual.com

While specific quantitative data, such as IC50 values, for Halosafen's inhibition of PPO were not explicitly detailed in the reviewed literature, the compound is consistently identified as a PPO inhibitor. Studies on other PPO-inhibiting herbicides and compounds have demonstrated the effectiveness of these assays in determining inhibitory activities and understanding enzymatic interactions. For instance, some PPO inhibitors can exert their effect by binding to the active site of the enzyme, forming inactive complexes, or by reacting with reaction products to prevent the formation of colored products. cellmolbiol.orgnih.govmdpi.comresearchgate.netechemi.comgoogleapis.comscribd.com

Cell Culture Model Systems for Efficacy Evaluation

Cell culture models, particularly plant cell culture systems, serve as valuable tools in the pre-clinical evaluation of herbicides. These systems allow for controlled assessment of a compound's efficacy and its impact on plant cellular processes. Plant cell culture techniques, including callus culture, liquid culture, and solid plate culture, are employed for various biotechnological applications, such as generating disease-free plant materials, inducing genetic variation, and testing toxic compounds. echemi.commdpi.comgoogleapis.comscribd.commazums.ac.irpresens.demdpi.comnih.govplos.orgresearchgate.netgoogleapis.com

Halosafen has been evaluated in the context of plant cell culture, particularly in relation to herbicide resistance. echemi.comscribd.com The development of herbicide-resistant crops can involve cell culture selection or genetic engineering, where plant cells are exposed to herbicides to identify or develop tolerant lines. echemi.comscribd.compresens.demdpi.comnih.gov This indicates that plant cell cultures are utilized to assess how Halosafen affects plant growth and development at a cellular level, and how plant cells might respond to its presence. While specific detailed efficacy results for Halosafen in plant cell culture were not provided in the current search, the general utility of these models for evaluating herbicide action on plant cells, including effects on growth, metabolism, and cell division, is well-established. ontosight.ainufarm.comgoogleapis.commazums.ac.irpresens.demdpi.comnih.govplos.orgresearchgate.netgoogleapis.comgoogleapis.comapvma.gov.au

Research on Animal Models in Agrochemical Development: Methodological Contributions

Animal models play a significant role in the preclinical investigation of agrochemicals, primarily to assess potential impacts on non-target organisms and to understand the broader biological effects of these compounds. While the focus of this article is on efficacy, the methodological contributions of animal models in agrochemical development are broad, encompassing various aspects of biological interaction.

Role of Animal Models in Preclinical Investigation Design

In agrochemical development, animal models are essential tools for preclinical investigation, providing insights into the biological activity and potential effects of compounds before field application. ontosight.aiagropages.comechemi.comncats.iohracglobal.comwordpress.comresearchgate.netmsdvetmanual.comechemi.comgoogleapis.commazums.ac.irmdpi.comnih.govenko.ag These models help researchers understand how a compound might interact within a complex biological system, which cannot be fully replicated by in vitro methods or computer models. mazums.ac.ir For herbicides like Halosafen, animal studies contribute to understanding the broader biological impact, even if the primary target is a plant-specific enzyme. ontosight.aiagropages.comncats.iohracglobal.comwordpress.commsdvetmanual.commazums.ac.irmdpi.comnih.govenko.ag

The design of preclinical animal studies in agrochemical development aims to provide reasonable evidence of a product's characteristics. This includes evaluating how the compound interacts with various physiological systems in a living organism. ontosight.aiechemi.comwordpress.comresearchgate.netechemi.comgoogleapis.com

Methodological Standards and Ethical Considerations in Animal Studies

The use of animals in research is governed by strict methodological standards and ethical considerations, often encapsulated by the "3Rs" principles: Replace, Reduce, and Refine. nufarm.comcellmolbiol.orgmdpi.comapvma.gov.au

Replace : This principle encourages the use of non-animal methods whenever possible, such as advanced in vitro systems or computational models. nufarm.comcellmolbiol.org

Reduce : This principle aims to minimize the number of animals used in studies while still obtaining scientifically valid and reproducible results. nufarm.comcellmolbiol.org

Refine : This principle focuses on improving experimental practices to minimize pain, suffering, distress, and lasting harm to the animals, thereby enhancing their welfare. This includes proper housing, handling, and the use of anesthesia and analgesia when necessary. nufarm.comcellmolbiol.orgmdpi.comapvma.gov.au

Adherence to these principles is crucial for ensuring both the ethical treatment of animals and the scientific validity of the research. Poor animal care can compromise experimental outcomes and reproducibility. Justification for animal use is typically based on a systematic cost/benefit analysis, weighing the potential harms to animals against the potential benefits of the research. mdpi.comapvma.gov.au

Innovations in Translational Animal Model Research

Innovations in translational animal model research are continuously evolving to improve the predictive power of preclinical studies and reduce reliance on traditional animal testing. New Approach Methodologies (NAMs) are at the forefront of this evolution, encompassing a range of alternative methods. hracglobal.comcellmolbiol.org

Examples of NAMs include:

In vitro (cell-based) systems : These systems, particularly advanced 3D cell culture models like organoids, can mimic the architecture and function of specific organs or tissues more accurately than traditional 2D cultures. echemi.comncats.ioresearchgate.net This allows for improved multiparametric analysis of cellular responses to compounds, providing a more accurate evaluation of efficacy and mechanisms of action. ncats.ioresearchgate.net

Computational modeling : In silico methods and computer models are increasingly used to predict chemical structure, physicochemical properties, and biological activity, which can inform evaluations and reduce the need for animal testing. hracglobal.comcellmolbiol.org

These advancements contribute to more efficient and accurate preclinical studies, aiming to better recapitulate human (or relevant non-target organism) biology and disease conditions, thereby reducing the time and cost associated with agrochemical development. echemi.comncats.iohracglobal.comcellmolbiol.orgresearchgate.net

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Halosafen Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental for separating complex mixtures into individual components, enabling their subsequent detection and quantification. For Halosafen, these methods are vital for its isolation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds in a mixture filab.fr. In GC-MS, components of a sample are first separated based on their boiling points and interaction with a stationary phase in a gas chromatograph, then identified by their mass-to-charge ratio in a mass spectrometer filab.fr.

For Halosafen, which contains multiple halogen atoms (chlorine and fluorine) and a trifluoromethyl group ontosight.aiherts.ac.uk, GC-MS could be employed, especially if the compound or its derivatives exhibit sufficient volatility and thermal stability. While direct, detailed research findings on GC-MS applications specifically for Halosafen are not extensively documented, its use as an internal standard in chromatographic analyses suggests its amenability to such techniques fao.orggoogleapis.com. For instance, in studies involving the analysis of other herbicides like fluazifop, Halosafen has been utilized as an internal standard for calibration, implying its suitability for GC-MS analysis for confirmation of residues fao.org. GC-MS is particularly effective for analyzing halogenated compounds, as specialized detectors like the halogen-specific detector (XSD) can enhance selectivity towards them nih.gov.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of non-volatile, thermally labile, and polar compounds measurlabs.comwikipedia.org. Halosafen, with its relatively high molecular weight and complex structure containing a sulfonyl group, a nitro group, and multiple aromatic rings ontosight.aiherts.ac.uknih.gov, is well-suited for analysis by HPLC and LC-MS.

HPLC separates compounds based on their differential affinities for a stationary phase and a mobile liquid phase wikipedia.org. When coupled with a mass spectrometer (LC-MS), it provides both separation and highly sensitive detection, along with structural information through mass analysis measurlabs.comwikipedia.org. LC-MS is widely used in various industries, including agrochemical, for identifying and quantifying compounds in complex samples wikipedia.org. Similar to GC-MS, Halosafen has been noted as an internal standard in analyses where HPLC-UV and HPLC-MS were utilized for other compounds fao.org. This indicates that Halosafen's chemical properties allow for its effective separation and detection using these liquid-phase chromatographic methods. The technique is particularly valuable for the analysis of halogenated organic compounds, with bioinformatics tools developed to selectively detect such molecules from LC-MS profiles nih.gov.

Ion Chromatography (IC) for Halogen Determination

Given that Halosafen contains chlorine and fluorine atoms ontosight.aiherts.ac.uknih.gov, Ion Chromatography (IC) plays a crucial role in determining its total halogen content. IC is a highly sensitive and versatile technique specifically designed for the separation and quantification of ions, including halide ions (fluoride, chloride, bromide, iodide) innovatechlabs.comelementallab.co.ukthermofisher.com.

For organic compounds like Halosafen, direct IC analysis of the intact molecule is not typically performed for total halogen content. Instead, samples are often subjected to a preliminary combustion step, such as oxygen bomb combustion or automated combustion systems, which converts the covalently bonded halogens in the organic matrix into their soluble ionic forms (halides) innovatechlabs.comipc.orgthermofisher.com. These halide ions are then absorbed into a solution and subsequently analyzed by IC innovatechlabs.comthermofisher.com. This combustion ion chromatography (CIC) approach allows for the accurate and simultaneous quantification of individual halogen species (e.g., F⁻, Cl⁻) present in the original Halosafen sample or its degradation products elementallab.co.ukthermofisher.com.

Spectrometric and Elemental Analysis Techniques

Spectrometric and elemental analysis techniques provide insights into the elemental composition and trace impurities of Halosafen, which are critical for quality control and environmental monitoring.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an exceedingly sensitive elemental analysis technique capable of determining the concentrations of most elements in the periodic table, including trace elements, down to parts per trillion (ppt) levels lucideon.com. It operates by ionizing elements in a high-temperature argon plasma and then measuring the resulting ions based on their mass-to-charge ratio using a mass spectrometer lucideon.com.

For Halosafen, which contains sulfur, chlorine, and fluorine ontosight.aiherts.ac.uknih.gov, ICP-MS can be applied for the quantitative determination of these constituent elements. While direct analysis of halogens by conventional ICP-MS can be challenging due to their high ionization potentials and potential spectral interferences, advancements in ICP-MS, such as triple quadrupole systems, have improved the detection and quantification of halogens like fluorine and chlorine thermofisher.comresearchgate.netnih.govresearchgate.net. Sample preparation often involves digestion methods to convert the organic compound into an inorganic solution compatible with ICP-MS researchgate.netnih.govresearchgate.net. ICP-MS's ability to provide isotopic information also makes it valuable for isotopic fingerprinting and tracking lucideon.com.

Total Reflection X-ray Fluorescence (TXRF)

Total Reflection X-ray Fluorescence (TXRF) is a non-destructive, multi-elemental analysis technique particularly well-suited for trace element analysis, including halogens chemeurope.combruker.comeag.com. TXRF offers high sensitivity, often achieving detection limits in the picogram range, which can be superior to some commercial ICP systems for absolute masses chemeurope.combruker.com.

The principle of TXRF involves directing an X-ray beam at a very small angle onto a polished sample carrier, causing total reflection. This minimizes background noise and enhances the fluorescence signal from elements present in the sample, allowing for highly sensitive detection of trace contaminants bruker.comeag.com. For Halosafen, TXRF could be utilized for rapid, quantitative elemental analysis of its constituent elements, such as chlorine and fluorine, as well as for detecting any metallic impurities within the sample chemeurope.combruker.com. Its advantages include fast and easy sample preparation, often requiring only a few microliters of liquid sample or a thin film of solid sample bruker.com. The method allows for simultaneous measurement of multiple elements, including halogenides chemeurope.com.

Sample Preparation and Extraction Protocols for Complex Matrices

Complex matrices, such as environmental samples, biological tissues, or agricultural products, present significant challenges in analytical chemistry due to their diverse chemical compositions, which can interfere with the accurate determination of target analytes. researchgate.netchromatographyonline.com Effective sample preparation is essential to reduce matrix effects, enhance analyte detectability, and ensure the reliability and reproducibility of data. chromatographyonline.comdrawellanalytical.com For halogenated organic compounds like Halosafen, appropriate extraction and decomposition methods are critical. nih.gov

Micro Liquid-Liquid Extraction (MLLE) represents a miniaturized form of traditional liquid-liquid extraction (LLE), significantly reducing the volume of organic solvent required. researchgate.netphenomenex.comsyrris.com This technique is particularly advantageous for sample cleanup and enrichment, especially when the analyte exhibits higher solubility in an organic solvent compared to water. phenomenex.com The principle of MLLE relies on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and a small volume of an extracting organic solvent. phenomenex.com

Various configurations of MLLE exist, including Dispersive Liquid-Liquid Microextraction (DLLME) and Single Drop Microextraction (SDME). syrris.comwikipedia.org DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution that increases the contact area between the solvent and the sample, thereby enhancing mass transfer and extraction efficiency. syrris.comwikipedia.org SDME, conversely, utilizes a single drop of extraction solvent suspended in the sample solution to attract the target analyte. syrris.com

While specific applications of MLLE for Halosafen were not found in the reviewed literature, the technique has proven effective for other halogenated compounds in complex matrices. For instance, MLLE employing halogen bonding as a solubilization mechanism has been successfully applied to the extraction of hexabromocyclododecane (HBCD) enantiomers from river water. In these studies, recoveries ranged from 89% to 106%, and concentration factors reached up to 720, demonstrating the high efficiency and potential of MLLE for such analytes. nih.gov

Ashing and decomposition methods are crucial sample preparation techniques, particularly for samples with significant organic content, to remove the organic matrix and facilitate the analysis of inorganic components or total elemental content, including halogens. alsglobal.cominorganicventures.comkindle-tech.com Halosafen, containing chlorine and fluorine, makes these methods relevant for determining its elemental constituents after decomposition.

Dry Ashing: This method involves heating the sample in an open inert vessel, typically a porcelain crucible, in a muffle furnace at high temperatures, usually between 450 °C and 550 °C. inorganicventures.comkindle-tech.comuobasrah.edu.iq The organic material is combusted, leaving behind inorganic ash. While simple and cost-effective, dry ashing may lead to the loss of volatile inorganic compounds, including some halogens, at elevated temperatures. kindle-tech.comjournalissues.org Charring the sample prior to muffling, often with an open flame, is a common preliminary step to prevent spattering. inorganicventures.comuobasrah.edu.iq

Wet Ashing (Wet Digestion): This technique involves the oxidation of organic components using strong acids, often in combination, at lower temperatures. kindle-tech.comuobasrah.edu.iq Common acid mixtures include nitric acid, sulfuric acid, and perchloric acid. uobasrah.edu.iq Wet ashing is generally preferred for samples containing volatile inorganic compounds, as it minimizes their loss compared to dry ashing, offering higher precision for such analytes. kindle-tech.comjournalissues.org It is widely used for the digestion of samples prior to the determination of mineral elements. uobasrah.edu.iq

Closed System Ashing: For volatile elements like halogens, techniques involving closed systems, such as Schöniger flasks or oxygen Parr bombs, are advantageous. inorganicventures.com These methods ensure that gaseous halogen compounds produced during thermal decomposition in oxygen are quantitatively collected, preventing losses and allowing for more accurate determination. inorganicventures.commetrohm.com Combustion digestion coupled with ion chromatography (CIC) is an example of a closed-system approach that combines sample digestion and analysis, suitable for determining halogens and sulfur in flammable substances across various matrices, including pharmaceutical and environmental samples. metrohm.com

Method Validation and Quality Control in Analytical Studies

Analytical method validation is a fundamental process in analytical chemistry, providing documented evidence that an analytical procedure is suitable and reliable for its intended purpose. particle.dkeurachem.orgeuropa.eu This is critical for ensuring the accuracy, precision, and robustness of results, particularly in regulated environments like pharmaceutical analysis, where Halosafen might be studied for its properties as a herbicide. particle.dklabmanager.com

Key parameters typically evaluated during method validation, often guided by international standards such as ICH guidelines (e.g., ICH Q2(R1) and Q2(R2)), include: particle.dkeuropa.eulabmanager.com

Accuracy: The closeness of agreement between the test result and the accepted reference value.

Precision: The degree of agreement among individual test results when the procedure is repeated multiple times under the same conditions. It is categorized into repeatability, intermediate precision, and reproducibility. labmanager.com

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com

Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of analyte that can be reliably detected or quantitatively determined, respectively.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: The measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Quality control (QC) measures are integral to maintaining the ongoing reliability of validated analytical methods. These measures include the regular use of internal standards, calibration curves, and various types of blanks (e.g., reagent blanks, matrix blanks) to monitor method performance, detect contamination, and correct for matrix effects. eurachem.orgfao.org Establishing clear acceptance criteria for QC samples and implementing a system for revalidation when significant changes occur are essential components of a comprehensive quality assurance framework in analytical studies. particle.dkeuropa.eu

Historical and Evolutionary Perspectives of Halosafen Research

Developmental Trajectory within Herbicide Chemistry

Halosafen (CAS RN: 77227-69-1, PubChem CID: 157025) was introduced as a herbicide in 1991. herts.ac.ukscribd.combioone.org It is classified as an amide herbicide and a nitrophenyl ether herbicide, specifically functioning as a grass weed herbicide. herts.ac.ukresearchgate.net Its emergence is part of a larger historical trend in agrochemical development that gained significant momentum after 1945, moving beyond traditional weed control methods to embrace chemical solutions. researchgate.net The period saw the discovery of new chemical families and mechanisms of action, which were crucial for the selective and inexpensive control of weeds in various crops. bioone.orgresearchgate.net

Halosafen's mechanism of action is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), placing it in the HRAC (Herbicide Resistance Action Committee) Group E and WSSA (Weed Science Society of America) Group 14. herts.ac.ukhracglobal.comweedscience.orgweedscience.org The discovery of PPO inhibitors has been a prominent area of herbicide development research for many years. researchgate.net This focus on specific enzymatic targets represents a significant developmental trajectory in herbicide chemistry, aiming for targeted efficacy.

Chronology of Key Discoveries and Methodological Shifts

The development of Halosafen aligns with key shifts in herbicide research methodology, moving towards a deeper understanding of molecular targets. A pivotal discovery in this context was the identification of protoporphyrinogen oxidase (PPO) as a crucial enzyme target for a class of herbicides. researchgate.net Halosafen, as a PPO inhibitor, represents a compound designed to exploit this specific biochemical pathway in plants. The systematic investigation of structure-activity relationships (SAR) for PPO inhibitors, including diphenylether (DPE) herbicides, began to gain traction in the early 1990s, with quantitative structure-activity relationship (QSAR) studies being published. researchgate.net

While specific chronological details on Halosafen's synthesis milestones or formulation development are not extensively detailed in the provided search results, the general trend in agrochemical development emphasizes the importance of formulation to ensure efficacy, stability, and proper delivery of active ingredients. pharmafocusasia.comadragos-pharma.comdrug-dev.com The ongoing research in agrochemical chemistry has led to the discovery of novel herbicides that are highly efficient, often requiring lower doses compared to older compounds, addressing concerns about environmental impact and residual effects. nih.gov

Influences of Related Chemical Classes on Halosafen Research

Halosafen belongs to the diphenylether herbicide class and is an ethanesulfonamide (B75362). herts.ac.ukresearchgate.netweedscience.orgweedscience.orggoogle.com The research into Halosafen was significantly influenced by the understanding and development of other compounds within the PPO inhibitor class, particularly other diphenylether herbicides. For instance, Fomesafen, another methanesulfonamide (B31651) PPO inhibitor, is noted for its post-emergence control of broadleaf weeds. researchgate.net Comparative studies indicated that Halosafen and Fomesafen demonstrated improved selectivity compared to earlier compounds like Acifluorfen, which is also a diphenylether PPO inhibitor. researchgate.net This progression within the diphenylether class highlights a continuous effort to enhance herbicidal efficacy while improving crop selectivity.

The development of Halosafen also benefited from broader advancements in understanding the chemical properties of halogenated compounds, as fluorine and chlorine are integral components of its molecular structure (C₁₆H₁₁ClF₄N₂O₆S). herts.ac.uknih.govwikipedia.org The halogen atom in such compounds contributes to metabolic, thermal, and oxidative properties, which are crucial for agrochemical performance. nih.gov The ongoing research into various chemical classes, including sulfonylureas, triazolopyrimidines, and other PPO inhibitors, contributes to a collective knowledge base that informs the design and optimization of new herbicides like Halosafen. nih.govwikipedia.orggoogle.comgoogleapis.comgoogle.combcpcpesticidecompendium.orggoogle.comgoogleapis.comepo.orggoogle.comgoogle.comgoogle.com

Bibliometric and Thematic Analyses of Research Trends

Bibliometric and thematic analyses are qualitative research methods used to identify patterns and themes within data sets, such as research publications. ebsco.comscribbr.comaishe.orgnih.govdelvetool.com While specific bibliometric data tables for Halosafen research are not available from the provided search results, a thematic analysis of the broader herbicide research landscape, within which Halosafen was developed, reveals several key trends.

Inferred Thematic Trends in Halosafen Research Context:

Shift Towards Specific Mechanisms of Action: The discovery and development of PPO inhibitors like Halosafen signify a thematic shift from broad-spectrum, less selective herbicides to compounds with more targeted mechanisms. This trend aims to reduce off-target effects and improve crop safety.

Emphasis on Selectivity and Efficacy: The comparison of Halosafen and Fomesafen with Acifluorfen, highlighting improved selectivity, indicates a consistent research theme focused on optimizing the balance between weed control efficacy and crop tolerance. researchgate.net

Response to Herbicide Resistance: The continuous development of new herbicides and modes of action, including PPO inhibitors, is a direct response to the challenge of herbicide-resistant weed populations. bioone.orgpurduelandscapereport.orggoogle.com Research trends would likely show increased publications and funding directed towards novel mechanisms and combination therapies to manage resistance.

Structural Optimization and Analog Development: The existence of Halosafen as an ethanesulfonamide derivative within the broader diphenylether class suggests a thematic focus on exploring structural variations to enhance activity, selectivity, and other desirable properties. researchgate.net This involves detailed structure-activity relationship studies. researchgate.netmdpi.com

These inferred trends reflect the dynamic nature of herbicide research, driven by agricultural needs, environmental considerations, and the constant evolution of weed biology.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Halosafen, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Answer : Halosafen is synthesized via halogen exchange reactions involving derivatives of 3,4-dichlorobenzotrifluoride . Key steps include fluorination under controlled conditions to ensure regioselectivity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify fluorine incorporation and substituent positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for validating molecular weight and crystallographic purity. Experimental protocols must adhere to reproducibility standards, with detailed characterization data in the main manuscript or supplementary materials .

Q. How does Halosafen’s mechanism of action differ from other diphenyl ether herbicides, and what experimental models are suitable for studying its herbicidal activity?

- Methodological Answer : Halosafen inhibits protoporphyrinogen oxidase (PPO), a target shared by diphenyl ether herbicides, but its sulfonamide and fluorine groups enhance binding specificity . To compare mechanisms, use in vitro enzyme inhibition assays (e.g., recombinant PPO isoforms) and in vivo plant models (e.g., Arabidopsis thaliana or soybean seedlings). Quantify lipid peroxidation and chlorophyll degradation via spectrophotometry or HPLC to assess oxidative stress. Include dose-response curves and control experiments with structurally analogous herbicides (e.g., Fomesafen) to isolate functional group contributions .

Q. What are the recommended protocols for assessing Halosafen’s environmental stability, particularly in soil and aquatic systems?

- Methodological Answer : Conduct microcosm studies under varying pH, temperature, and microbial activity conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track Halosafen degradation products. For soil persistence, apply OECD Guideline 307: measure half-life (t₁/₂) via first-order kinetics and correlate with organic matter content. In aquatic systems, assess photolysis rates using simulated sunlight (e.g., Xenon arc lamps) and quantify hydrolysis products. Report data with standard deviations and statistical significance (p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on Halosafen’s cross-resistance patterns in weed populations?

- Methodological Answer : Discrepancies may arise from genetic variability in target species or differential expression of detoxifying enzymes (e.g., cytochrome P450s). Design experiments to:

- Sequence PPO genes in resistant vs. susceptible biotypes to identify mutations.

- Perform transcriptomic analysis (RNA-seq) to quantify enzyme expression.

- Validate findings using in planta complementation assays.

Apply mixed-effects models to account for environmental variables and report confidence intervals .

Q. What computational strategies are effective for elucidating Halosafen’s structure-activity relationships (SAR) and optimizing its herbicidal potency?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities to PPO isoforms with quantum mechanical calculations (e.g., DFT) to analyze electronic effects of fluorine/sulfonamide groups. Use QSAR models trained on herbicidal activity datasets to prioritize synthetic analogs. Validate predictions via in vitro assays and crystallize ligand-enzyme complexes for structural validation. Include correlation coefficients (R²) and root-mean-square errors (RMSE) in SAR reports .

Q. How should researchers design multi-herbicide studies to evaluate Halosafen’s synergistic or antagonistic interactions with other agrochemicals?

- Methodological Answer : Implement factorial experimental designs (e.g., 2x2 matrices) testing Halosafen with glyphosate, ALS inhibitors, or auxin mimics. Use the Colby method to calculate expected vs. observed efficacy:

where and are individual herbicide efficacies. Synergy is indicated if observed > . Replicate trials across multiple weed species and growth stages. Analyze data using ANOVA with post-hoc Tukey tests .

Data Reporting and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.